2-((Trifluoromethyl)thio)thiophene
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Overview
Description
2-((Trifluoromethyl)thio)thiophene is a heterocyclic compound that contains a thiophene ring substituted with a trifluoromethylthio group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethyl)thio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with trifluoromethylthiolating agents under specific conditions. For example, the reaction of thiophene with trifluoromethylsulfenyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethyl)thio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include trifluoromethylsulfoxides, trifluoromethylsulfones, and substituted thiophenes .
Scientific Research Applications
2-((Trifluoromethyl)thio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals .
Mechanism of Action
The mechanism of action of 2-((Trifluoromethyl)thio)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. These properties can influence the compound’s binding affinity to enzymes, receptors, and other molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)thiophene
- 2-(Trifluoromethylthio)benzene
- 2-(Trifluoromethylthio)pyridine
Uniqueness
2-((Trifluoromethyl)thio)thiophene is unique due to the presence of both a thiophene ring and a trifluoromethylthio group. This combination imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and unique electronic characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H3F3S2 |
---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)thiophene |
InChI |
InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H |
InChI Key |
FMFUVMBQRJKEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SC(F)(F)F |
Origin of Product |
United States |
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